molecular formula C18H18N4O2S2 B2902679 1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848065-08-7

1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2902679
CAS No.: 848065-08-7
M. Wt: 386.49
InChI Key: FTCSQMIDSDERNY-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the quinoxaline core, followed by functionalization to introduce the thiophene and sulfonyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as hepatitis C and cancer.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

    Quinoxalin-2(1H)-one: Known for its antiviral and anticancer properties.

    Thiazolo[3,4-a]quinoxalines: Studied for their biological activities.

    Pyrrolo[1,2-a]quinoxalines: Investigated for their potential as therapeutic agents.

Uniqueness

1-(2-methylpropyl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities and potential applications. Its combination of a thiophene ring and sulfonyl group with the quinoxaline core sets it apart from other similar compounds.

Properties

IUPAC Name

1-(2-methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-11(2)10-22-17(19)16(26(23,24)14-8-5-9-25-14)15-18(22)21-13-7-4-3-6-12(13)20-15/h3-9,11H,10,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCSQMIDSDERNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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